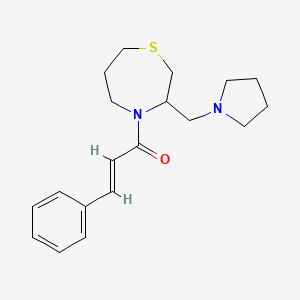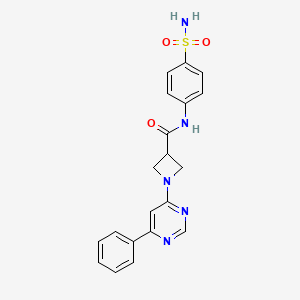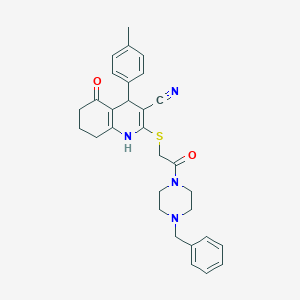
N-(4-(2-(Phenylamino)thiazol-4-yl)phenyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide is a complex organic compound that features a thiazole ring, a phenyl group, and a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Wirkmechanismus
Target of Action
Similar compounds have been found to have antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .
Biochemische Analyse
Biochemical Properties
N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules . It has been synthesized as part of a series of derivatives, some of which have shown promising antimicrobial activity
Cellular Effects
Some derivatives of this compound have shown significant antimicrobial and antiproliferative activities . These activities suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The phenylamino group is introduced through a nucleophilic substitution reaction where aniline reacts with the thiazole derivative.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the thiazole derivative is coupled with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide is unique due to its specific structural features, such as the combination of a thiazole ring with a phenylamino group and a benzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(17-7-3-1-4-8-17)23-19-13-11-16(12-14-19)20-15-27-22(25-20)24-18-9-5-2-6-10-18/h1-15H,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVBPDVQAUJJNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)



![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)

![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2385358.png)

![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2385362.png)
![2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2385364.png)

